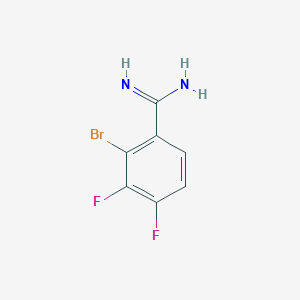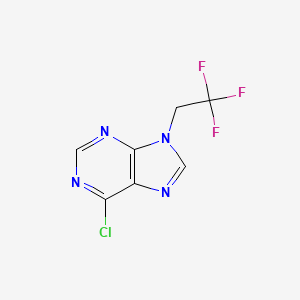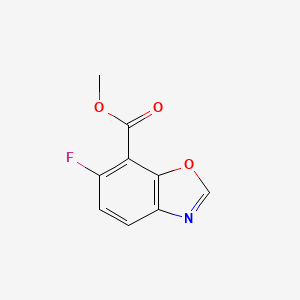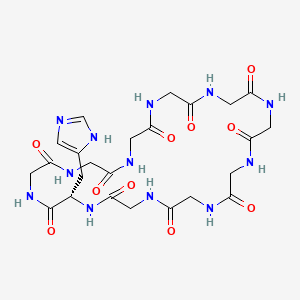
(S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone is a complex macrocyclic compound featuring an imidazole ring and multiple amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole derivative, followed by the formation of the macrocyclic structure through a series of condensation reactions. Key steps include:
Imidazole Derivative Preparation: The imidazole ring is synthesized via cyclization reactions involving glyoxal and ammonia or primary amines under acidic conditions.
Macrocycle Formation: The macrocyclic structure is formed through a series of amide bond formations. This involves the reaction of the imidazole derivative with a linear polyamine precursor in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers for peptide bond formation and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the amide bonds can be achieved using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, particularly at the 2-position, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, such as methyl iodide (CH3I)
Major Products Formed
Oxidation: Formation of imidazole N-oxides
Reduction: Conversion of amide bonds to amines
Substitution: Alkylated imidazole derivatives
Scientific Research Applications
Chemistry
In chemistry, (S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. This property is exploited in catalysis and materials science.
Biology
In biological research, this compound is studied for its potential as a drug delivery vehicle. Its macrocyclic structure allows for the encapsulation of small molecules, making it a candidate for targeted drug delivery systems.
Medicine
Medically, the compound is investigated for its antimicrobial properties. The imidazole ring is known for its activity against various pathogens, and the macrocyclic structure enhances its stability and bioavailability.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclam (1,4,8,11-tetraazacyclotetradecane): A smaller macrocyclic compound with similar coordination properties.
Cyclen (1,4,7,10-tetraazacyclododecane): Another macrocyclic compound used in coordination chemistry and medical applications.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used chelating agent in radiopharmaceuticals.
Uniqueness
(S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone is unique due to its larger macrocyclic structure, which provides enhanced stability and the ability to encapsulate larger molecules compared to smaller macrocycles like cyclam and cyclen. This makes it particularly valuable in applications requiring robust and versatile molecular frameworks.
Properties
Molecular Formula |
C24H34N12O10 |
|---|---|
Molecular Weight |
650.6 g/mol |
IUPAC Name |
(3S)-3-(1H-imidazol-5-ylmethyl)-1,4,7,10,13,16,19,22,25,28-decazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decone |
InChI |
InChI=1S/C24H34N12O10/c37-15-3-26-16(38)4-28-18(40)6-30-20(42)8-32-22(44)10-34-24(46)14(1-13-2-25-12-35-13)36-23(45)11-33-21(43)9-31-19(41)7-29-17(39)5-27-15/h2,12,14H,1,3-11H2,(H,25,35)(H,26,38)(H,27,37)(H,28,40)(H,29,39)(H,30,42)(H,31,41)(H,32,44)(H,33,43)(H,34,46)(H,36,45)/t14-/m0/s1 |
InChI Key |
QBXWVFFTBQFJDZ-AWEZNQCLSA-N |
Isomeric SMILES |
C1C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N1)CC2=CN=CN2 |
Canonical SMILES |
C1C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N1)CC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


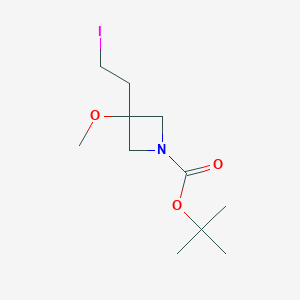
![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12852016.png)
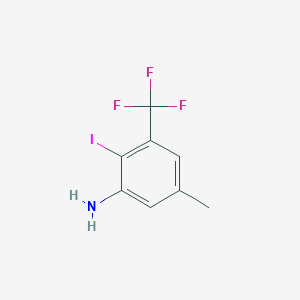

![1-(4-(Difluoromethoxy)phenyl)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)thiourea](/img/structure/B12852035.png)

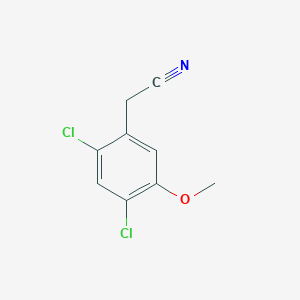

![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)

![6-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B12852054.png)
